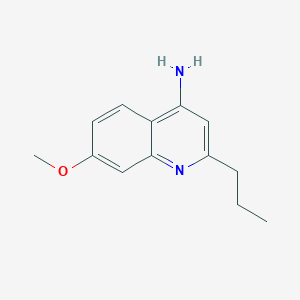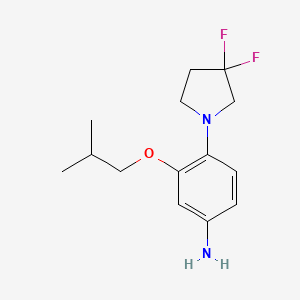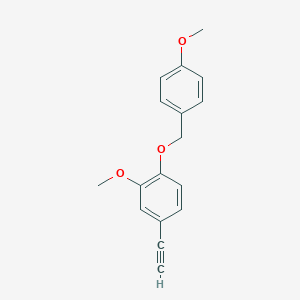
Acid-PEG25-t-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acid-PEG25-t-butyl ester is a polyethylene glycol (PEG) linker containing a t-butyl protected carboxyl group with a terminal carboxylic acid. This compound is known for its ability to react with primary amine groups in the presence of activators to form stable amide bonds. The hydrophilic PEG spacer increases solubility in aqueous media, making it a valuable tool in various chemical and biological applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acid-PEG25-t-butyl ester typically involves the Steglich esterification method, which is a widely employed technique for the formation of esters under mild conditions. This method uses carbodiimide coupling reagents such as EDC or HATU in conjunction with solvents like dimethyl carbonate (DMC) to achieve the esterification . The reaction proceeds under ambient temperatures and neutral pH, making it suitable for sensitive substrates .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved using flow microreactor systems. This method allows for the efficient and sustainable synthesis of the compound by directly introducing the tert-butoxycarbonyl group into various organic compounds . The flow process is more versatile and sustainable compared to traditional batch methods .
Analyse Chemischer Reaktionen
Types of Reactions
Acid-PEG25-t-butyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The t-butyl group can be deprotected under acidic conditions to yield the free carboxylic acid.
Amide Bond Formation: The terminal carboxylic acid can react with primary amine groups in the presence of activators like EDC or HATU to form stable amide bonds.
Common Reagents and Conditions
Hydrolysis: Acidic conditions are used to deprotect the t-butyl group.
Amide Bond Formation: Activators such as EDC or HATU are used to facilitate the reaction with primary amine groups.
Major Products Formed
Hydrolysis: The major product is the free carboxylic acid.
Amide Bond Formation: The major product is the amide bond formed between the carboxylic acid and the primary amine group.
Wissenschaftliche Forschungsanwendungen
Acid-PEG25-t-butyl ester has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of Acid-PEG25-t-butyl ester involves the formation of stable amide bonds through the reaction of its terminal carboxylic acid with primary amine groups. The hydrophilic PEG spacer increases solubility in aqueous media, facilitating the delivery and interaction of the compound with its molecular targets . The t-butyl group can be deprotected under acidic conditions, allowing for further functionalization of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acid-PEG-t-butyl ester: Similar to Acid-PEG25-t-butyl ester but with different PEG chain lengths.
Biotin-PEG-t-butyl ester: Contains a biotin moiety for bioconjugation applications.
DBCO-PEG-t-butyl ester: Contains a DBCO group for click chemistry applications.
Uniqueness
This compound is unique due to its specific PEG chain length (25 units), which provides an optimal balance between solubility and stability in aqueous media. This makes it particularly useful in applications where longer or shorter PEG chains may not be as effective .
Eigenschaften
Molekularformel |
C58H114O29 |
|---|---|
Molekulargewicht |
1275.5 g/mol |
IUPAC-Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C58H114O29/c1-58(2,3)87-57(61)5-7-63-9-11-65-13-15-67-17-19-69-21-23-71-25-27-73-29-31-75-33-35-77-37-39-79-41-43-81-45-47-83-49-51-85-53-55-86-54-52-84-50-48-82-46-44-80-42-40-78-38-36-76-34-32-74-30-28-72-26-24-70-22-20-68-18-16-66-14-12-64-10-8-62-6-4-56(59)60/h4-55H2,1-3H3,(H,59,60) |
InChI-Schlüssel |
UTESSIZIHUTTMX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-azidopropyl)-2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide](/img/structure/B13723081.png)

![tert-Butyl ((4-aminobicyclo[1.1.1]pentan-2-yl)methyl)carbamate](/img/structure/B13723092.png)

![3-Cyclobutyl-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B13723100.png)

![5-[1-(Propane-2-sulfonyl)-1H-pyrazol-4-yl]-pyridine-3-carbaldehyde](/img/structure/B13723108.png)
![4-Chloro-2-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-YL)methoxy)benzo[D]thiazole](/img/structure/B13723114.png)
![1-[1-(3-Methoxy-4-methylphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13723120.png)



![(3-{[4-(Aminomethyl)piperidin-1-yl]carbonyl}phenyl)dimethylamine](/img/structure/B13723145.png)
![4-Fluoro-2-[(oxan-4-yl)methoxy]aniline](/img/structure/B13723162.png)
